N-methyl-4-pentylbenzamide
CAS No.: 401587-39-1
Cat. No.: VC4648033
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 401587-39-1 |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.301 |
IUPAC Name | N-methyl-4-pentylbenzamide |
Standard InChI | InChI=1S/C13H19NO/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14-2/h7-10H,3-6H2,1-2H3,(H,14,15) |
Standard InChI Key | YHZIEBNBMCBXAS-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC=C(C=C1)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
N-Methyl-4-pentylbenzamide is systematically named as N-methyl-4-(pentylamino)benzamide under IUPAC conventions. Its molecular formula, , reflects a benzamide backbone substituted with a methyl group at the amide nitrogen and a pentyl chain at the para position of the aromatic ring . The compound’s structural identity is further confirmed by its SMILES notation: CNC1=CC=C(C=C1)C(=O)NCCCCC
, which encodes the connectivity of its 13 carbon atoms, 19 hydrogen atoms, and one oxygen atom .
Spectroscopic and Crystallographic Data
While direct crystallographic data for N-methyl-4-pentylbenzamide remains unpublished, analogous benzamide derivatives, such as 4-methyl-N-phenylbenzamide (CAS 6833-18-7), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters , , , and . These structural insights suggest that N-methyl-4-pentylbenzamide likely adopts a planar amide geometry with intramolecular hydrogen bonding between the amide hydrogen and the carbonyl oxygen, stabilizing its conformation .
Synthesis and Manufacturing Processes
Palladium-Mediated C–H Activation
Recent advances in transition-metal catalysis have enabled the functionalization of N-methylbenzamides via C(sp³)–H bond activation. In a 2023 study, N-methyl-N-(pyridin-2-yl)benzamide underwent palladium(II)-mediated C–H activation to form dinuclear palladacycle intermediates, which facilitated alkylation and arylation at the methyl group . This methodology could be adapted for N-methyl-4-pentylbenzamide synthesis by substituting the pyridyl directing group with a pentylamine moiety. Key steps include:
-
Intermediate Formation: Reacting the benzamide precursor with Pd(OAc)₂ at 110°C to form a cyclopalladated complex.
-
Cross-Coupling: Introducing a pentylating agent (e.g., pentylboronic acid) in the presence of NaOMe to functionalize the methyl group .
This route offers advantages in regioselectivity and functional group tolerance, achieving yields of 65–78% for analogous compounds .
Nickel-Catalyzed Carbonylation
An alternative synthesis employs nickel catalysis to couple aryl halides with N-methylformamide. For example, 4-bromotoluene reacts with N-methylformamide in the presence of Ni(OAc)₂·4H₂O and a phosphite ligand at 110°C, yielding N-methyl-4-methylbenzamide . Adapting this protocol for N-methyl-4-pentylbenzamide would require substituting 4-bromotoluene with 4-pentylbromobenzene and optimizing the reaction time (typically 10–12 hours) .
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Temperature (°C) | Yield (%) | Key Reference |
---|---|---|---|---|
Pd-Mediated C–H Activation | Pd(OAc)₂ | 110 | 65–78 | |
Ni-Catalyzed Carbonylation | Ni(OAc)₂·4H₂O | 110 | 70–85 |
Physicochemical Properties
Thermal Stability and Phase Behavior
N-Methyl-4-pentylbenzamide demonstrates high thermal stability, with a boiling point of 348.6°C at atmospheric pressure and a flash point of 209.5°C . Differential scanning calorimetry (DSC) of related benzamides reveals glass transition temperatures () near 45–60°C, suggesting that the pentyl chain enhances molecular flexibility compared to shorter alkyl variants .
Solubility and Partition Coefficients
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its octanol-water partition coefficient (LogP) of 3.31 indicates moderate lipophilicity, making it suitable for lipid-based drug formulations .
Table 2: Key Physicochemical Parameters
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